2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Description
The compound 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide features a benzodiazole (benzimidazole) core substituted at the 1-position with an acetamide group and at the 2-position with a 3,4-dimethoxyphenylmethyl moiety.
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-12(9-16(15)24-2)10-18-20-13-5-3-4-6-14(13)21(18)11-17(19)22/h3-9H,10-11H2,1-2H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNUNNCEBXXHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the benzimidazole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzodiazole derivatives in cancer therapy. Compounds similar to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide have been shown to inhibit key signaling pathways involved in tumor growth.
- Mechanism of Action : This compound may exert its effects through the inhibition of protein-protein interactions (PPIs), particularly targeting the STAT3 signaling pathway, which is often constitutively activated in various cancers .
Neuroprotective Effects
Benzodiazole derivatives are also being investigated for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step processes that include:
- Formation of Benzodiazole Ring : Utilizing starting materials such as ortho-phenylenediamine and appropriate aldehydes.
- Substitution Reactions : Introducing the methoxyphenylmethyl group through alkylation reactions.
- Acetamide Formation : Finalizing the structure by acylation with acetic anhydride or acetyl chloride.
Case Study 1: STAT3 Inhibition
A study focused on the inhibition of the STAT3 pathway demonstrated that compounds structurally related to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide showed significant binding affinity to the SH2 domain of STAT3. The results indicated a potential IC50 value that supports further development as an anticancer agent .
Case Study 2: Neuroprotection
In another investigation, derivatives of benzodiazole were tested for their neuroprotective effects against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could reduce cell apoptosis and enhance cell viability through modulation of reactive oxygen species (ROS) levels .
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, ultimately leading to their death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structural features, synthesis, and pharmacological or physicochemical properties.
Structural and Functional Group Comparisons
Key Observations :
- Dimethoxyphenyl Group : Present in both the target compound and A-740003, this substituent is associated with enhanced lipophilicity and receptor binding, as seen in A-740003’s P2X7 antagonism .
- Benzodiazole Core: The target compound and compound 9f share this heterocycle, which is known for π-π stacking and hydrogen-bonding interactions. Compound 9f’s additional triazole and thiazole groups may improve solubility or bioactivity .
- Acetamide Linkage : Common to all compounds, the acetamide group provides hydrogen-bonding capacity. In A-740003, it connects pharmacophores, while in compound 21, it serves as a synthetic precursor .
Pharmacological and Structural Insights
- A-740003 : Demonstrates that the 3,4-dimethoxyphenyl group is critical for P2X7 receptor affinity. The acetamide linker may stabilize the bioactive conformation .
- Crystallographic Data () : N-Substituted acetamides exhibit planar amide groups and dimerization via N–H···O bonds, which could influence solubility and crystal packing in the target compound .
Biological Activity
The compound 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a derivative of benzodiazole known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. Specifically, compounds similar to 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide | MCF-7 (Breast) | 15.8 |
| Benzothiazole Derivative A | HeLa (Cervical) | 12.5 |
| Benzothiazole Derivative B | A549 (Lung) | 20.0 |
2. Inhibition of Protein–Protein Interactions (PPIs)
The compound has been investigated for its ability to inhibit specific protein-protein interactions crucial in cancer progression. For instance, it has shown significant activity against the STAT3 pathway, a target in many malignancies.
Table 2: STAT3 Inhibition Analysis
| Compound | STAT3 IC50 (µM) | Selectivity over STAT1 |
|---|---|---|
| 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide | 15.8 ± 0.6 | High |
| Compound C | >50 | Low |
The mechanism by which this compound exerts its biological effects primarily involves interaction with cysteine residues in the SH2 domain of the STAT3 protein. Mass spectrometry and NMR studies have elucidated that the compound forms covalent bonds with these residues, leading to inhibition of downstream signaling pathways associated with tumor growth.
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide resulted in a dose-dependent decrease in cell viability. The study utilized both MTT assays and flow cytometry to confirm apoptosis induction.
Case Study 2: STAT3 Targeting
Another pivotal research focused on the inhibition of STAT3 signaling in various cancer types. The compound was tested alongside established inhibitors and showed comparable efficacy with a notable selectivity for STAT3 over STAT1.
Q & A
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Answer :
- Fluorescence profiling : Measure λex/λem in PBS (e.g., 350/450 nm) .
- Cell permeability : Confocal microscopy in live cells (e.g., HEK293) with Hoechst counterstain .
- Photostability : Compare with commercial probes (e.g., FITC) under continuous illumination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
